1-(4-Nitrophenyl)cyclopropan-1-ol
Overview
Description
1-(4-Nitrophenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a nitro group at the para position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol typically involves the cyclopropanation of 4-nitrostyrene. One common method is the reaction of 4-nitrostyrene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves similar cyclopropanation reactions with appropriate safety measures due to the hazardous nature of diazomethane.
Chemical Reactions Analysis
1-(4-Nitrophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Nitrophenyl)cyclopropanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst, leading to the formation of 1-(4-Aminophenyl)cyclopropanol.
Scientific Research Applications
1-(4-Nitrophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various cyclopropane derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving cyclopropane ring-opening mechanisms.
Medicine: Research into the pharmacological properties of cyclopropane derivatives includes investigations into their potential as therapeutic agents.
Industry: The compound is utilized in the development of new materials and as a building block in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(4-Nitrophenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives such as:
1-(4-Aminophenyl)cyclopropanol: Formed by the reduction of this compound, it has different reactivity due to the presence of an amino group instead of a nitro group.
1-(4-Methoxyphenyl)cyclopropanol: This compound has a methoxy group instead of a nitro group, leading to different electronic and steric effects.
Cyclopropanol: The simplest cyclopropane derivative, it lacks the phenyl and nitro groups, resulting in significantly different chemical properties.
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLQSQQZKZEYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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